Barium Acetate ACS

Materials Science Ceramic Synthesis BaTiO₃

Choose Barium Acetate ACS for precision synthesis where counterion chemistry is critical. The acetate ligand serves as a reducing agent and sacrificial template, enabling superior particle morphology control in BaTiO₃ nanoparticles and enhanced NOx storage in Pt-Ba/Al₂O₃ NSR catalysts compared to chloride or nitrate alternatives. Its high solubility (588 g/L) ensures homogeneous co-precipitation of YBCO superconductors. ACS grade guarantees tight trace metal specifications (Fe ≤0.001%, heavy metals ≤5 ppm), essential for electronic and catalytic applications.

Molecular Formula C4H6BaO4
Molecular Weight 255.41 g/mol
Cat. No. B12043078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium Acetate ACS
Molecular FormulaC4H6BaO4
Molecular Weight255.41 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[Ba+2]
InChIInChI=1S/2C2H4O2.Ba/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
InChIKeyITHZDDVSAWDQPZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 30 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Acetate ACS Reagent Grade: A High-Purity, Soluble Barium Source for Specialized Ceramic, Catalytic, and Analytical Applications


Barium Acetate ACS is the barium salt of acetic acid with the chemical formula Ba(C₂H₃O₂)₂ and a molecular weight of 255.42 g/mol . It is commercially supplied as a white, odorless crystalline powder or granules . The American Chemical Society (ACS) reagent grade designation signifies that the material meets strict purity specifications, typically an assay range of 99.0–102.0% as determined by complexometric titration . Key physical properties include a density of approximately 2.46–2.47 g/cm³ and high aqueous solubility of 588 g/L at 20°C, while it is practically insoluble in ethanol [1].

Why Substituting Barium Acetate ACS with Other Barium Salts Compromises Process Reproducibility and Performance


Generic substitution of Barium Acetate ACS with other soluble barium sources like barium chloride or barium nitrate is scientifically unsound due to significant differences in counterion reactivity, thermal decomposition pathways, and solubility in organic media. The acetate counterion serves as both a sacrificial organic ligand and a reducing agent in thermal processing, enabling the formation of high-purity metal oxides and nanoparticles [1][2]. In contrast, chloride counterions can introduce corrosive byproducts and contaminate catalysts, while nitrate counterions can lead to uncontrolled exothermic decomposition and incomplete oxidation at lower temperatures [2][3]. Furthermore, the ACS grade specification ensures stringent control over trace metal impurities (e.g., Fe ≤0.001%, heavy metals ≤5 ppm), which is critical for electronic and catalytic applications where even ppm-level contaminants can alter material properties .

Quantitative Differentiation of Barium Acetate ACS: Evidence for Informed Procurement Decisions


Thermal Decomposition Behavior of Barium Acetate vs. Barium Nitrate in BaTiO₃ Ceramic Precursors

A direct comparative study of sol-precipitated BaTiO₃ powders revealed a striking difference in the temperature required for complete decomposition and single-phase formation depending on the barium source used [1]. When barium nitrate (Ba(NO₃)₂) was employed, the decomposition process was completed and a single-phase BaTiO₃ composition was achieved at a significantly lower temperature of 750°C. In contrast, synthesis using barium acetate required a much higher temperature of 1100°C to achieve the same outcome [1]. This 350°C difference highlights the distinct thermal decomposition pathways and the more gradual, stepwise release of organics from the acetate precursor.

Materials Science Ceramic Synthesis BaTiO₃

Catalytic Performance of Pt-Ba/Al₂O₃ NSR Catalysts: Barium Acetate vs. Barium Nitrate Precursors

In the synthesis of Pt-Ba/γ-Al₂O₃ NOx storage-reduction (NSR) catalysts, the choice of barium precursor—acetate versus nitrate—significantly alters the catalyst's structure and performance [1]. Temperature-Programmed Desorption (TPD) and Reduction (TPR) studies demonstrated that catalysts prepared using the barium acetate route were more efficient in decomposing and reducing stored Ba nitrates at lower temperatures [1]. Consequently, the acetate-derived catalyst exhibited both enhanced NOx storage capacity and improved selectivity toward nitrogen (N₂) during the reduction phase, an effect attributed to the formation of smaller Ba-component crystallites in intimate contact with Pt particles [1].

Catalysis Emission Control NOx Storage-Reduction

Aqueous Solubility: Barium Acetate vs. Barium Chloride and Other Barium Salts

The high aqueous solubility of Barium Acetate ACS is a key differentiator for applications requiring a concentrated source of Ba²⁺ ions without the introduction of interfering anions. At 20°C, the solubility of barium acetate is 588 g/L . This translates to 72 g per 100 g of water (or 55.8 g/100 mL at 0°C) [1]. In contrast, common alternative barium salts exhibit significantly lower solubilities. For example, barium chloride dihydrate has a solubility of approximately 358 g/L at 20°C (31.2 g/100 mL at 0°C) and barium nitrate has a solubility of around 87 g/L at 20°C [2]. Barium acetate's solubility is notably higher, providing a greater molar concentration of barium ions in aqueous solutions.

Analytical Chemistry Precipitation Reactions Solubility

Purity and Trace Metal Specifications: Barium Acetate ACS Grade vs. Technical Grade

The ACS reagent grade specification for barium acetate imposes strict limits on impurities, which are critical for ensuring reproducibility in sensitive analytical and materials science applications. The key specifications include an assay of 99.0-102.0%, a limit of ≤0.01% insoluble matter, ≤0.005% oxidizers, and a pH of a 5% solution between 7.0 and 9.0 at 25°C [1]. Furthermore, specific trace metal limits are defined, such as iron (Fe) ≤0.001%, heavy metals (as Pb) ≤5 ppm, and strontium (Sr) ≤0.2% . These controlled impurity profiles are not guaranteed for technical or purified grades, where higher levels of contaminants can interfere with reactions, alter crystal growth, or introduce artifacts in analytical measurements.

Analytical Chemistry Quality Control ACS Reagent

Validated Application Scenarios for Barium Acetate ACS Based on Quantitative Evidence


Synthesis of BaTiO₃-Based Ferroelectric and Piezoelectric Ceramics via Sol-Gel or Co-Precipitation

When using sol-gel or precipitation methods to synthesize BaTiO₃, the choice of barium source is critical. As demonstrated, barium acetate requires a higher calcination temperature (1100°C) compared to barium nitrate (750°C) for complete single-phase formation [1]. This property is advantageous in processes where a more gradual thermal decomposition and oxidation of organic ligands is desired to control particle morphology and prevent agglomeration, such as in the fabrication of BNT-BT0.11 thin films for piezoelectric applications . The ACS grade ensures minimal contamination from metallic impurities, which is essential for achieving the desired dielectric and ferroelectric properties.

Preparation of High-Performance NOx Storage-Reduction (NSR) Catalysts for Emission Control

For the synthesis of Pt-Ba/Al₂O₃ NSR catalysts, the use of a barium acetate precursor has been shown to yield a superior catalyst structure compared to barium nitrate [1]. The acetate-derived catalyst exhibits more efficient nitrate decomposition at lower temperatures, enhanced NOx storage capacity, and improved selectivity toward nitrogen [1]. These performance gains are directly linked to the precursor's chemistry. Therefore, Barium Acetate ACS is the preferred barium source for manufacturing advanced emission control catalysts for automotive and stationary applications.

Quantitative Sulfate Analysis in Complex Matrices via Precipitation and Titration

Barium acetate is a preferred precipitant for the quantitative determination of sulfate ions in methods where high solubility and minimal interference are required. A non-aqueous titrimetric method using barium acetate achieved a precision of better than 1% in replicate titrations for determining sulfate in nuclear reactor fuel solutions [1]. In a comparative study of precipitants for sulfate, barium acetate was evaluated alongside lead nitrate and cobalt complexes for quantifying 2-20 mg of SO₄²⁻, demonstrating its utility in analytical chemistry protocols . Its high aqueous solubility (588 g/L) allows for the preparation of concentrated precipitating solutions, improving method sensitivity and reducing required reagent volumes .

Precursor for High-Temperature Superconductor (HTS) Powders and Thin Films

The high purity and solubility of Barium Acetate ACS make it an essential precursor for co-precipitation and solution-based synthesis of YBa₂Cu₃O₇₋ₓ (YBCO) high-temperature superconductors. Patented co-precipitation processes use barium acetate in an ammonium carbonate slurry to achieve a homogeneous stoichiometric distribution of Y, Ba, and Cu, which is critical for the superconducting properties of the final ceramic [1]. Furthermore, in the production of YBCO+Ag complex ceramics via solution blow spinning, yttrium, barium, and copper acetates are dissolved in a methanol-based solvent to create a polymeric precursor solution . The ACS grade ensures that trace metal impurities do not compromise the superconducting transition temperature (Tc) or critical current density (Jc).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barium Acetate ACS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.